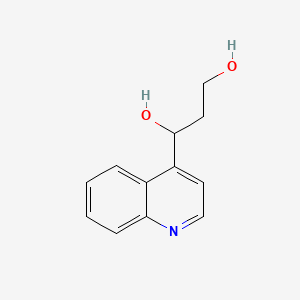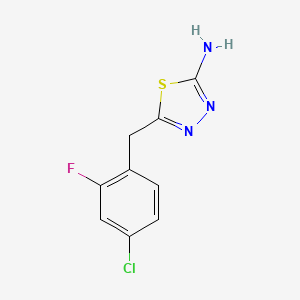
Diethyl (3,5-Dichlorophenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3,5-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a derivative of phosphonic acid and is characterized by the presence of two ethyl groups and a 3,5-dichlorophenyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,5-Dichlorophenyl)phosphonate typically involves the reaction of 3,5-dichlorophenol with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phosphite group. The reaction is typically conducted under reflux conditions in an organic solvent like toluene or tetrahydrofuran (THF) to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
Diethyl (3,5-Dichlorophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various alkyl or aryl phosphonates.
科学的研究の応用
Diethyl (3,5-Dichlorophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Diethyl (3,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
類似化合物との比較
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (2,4-dichlorophenyl)phosphonate
- Diethyl (3-chlorophenyl)phosphonate
Uniqueness
Diethyl (3,5-Dichlorophenyl)phosphonate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C10H13Cl2O3P |
|---|---|
分子量 |
283.08 g/mol |
IUPAC名 |
1,3-dichloro-5-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
InChIキー |
LIFQKKZDJDNDKH-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC(=CC(=C1)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)

![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)







